2,6-Dichloroisonicotinamide

Description

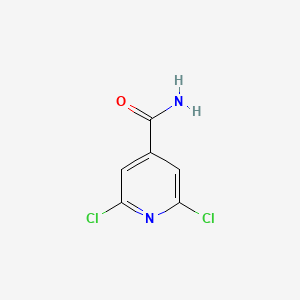

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYBBFGXTQBLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381861 | |

| Record name | 2,6-Dichloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89281-13-0 | |

| Record name | 2,6-Dichloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloroisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloroisonicotinamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroisonicotinamide, identified by the CAS Number 89281-13-0 , is a halogenated pyridine derivative that has garnered interest in various scientific fields, particularly in the development of novel agrochemicals and as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an amide functional group, provides a unique scaffold for the synthesis of a wide range of biologically active molecules. This technical guide offers a comprehensive overview of the core properties, synthesis, and potential applications of this compound, providing researchers and drug development professionals with essential information for its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89281-13-0 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molecular Weight | 191.02 g/mol | [1] |

| Melting Point | 202 °C | [1] |

| Boiling Point (Predicted) | 298.1 °C | [1] |

| Appearance | Solid | [2] |

| Storage | Room temperature, inert atmosphere | [1] |

Chemical Structure

The chemical structure of this compound is depicted below. The presence of the dichlorinated pyridine ring and the carboxamide group are key features that influence its reactivity and biological activity.

References

Synthesis of 2,6-Dichloroisonicotinamide from 2,6-dichloroisonicotinic acid

A Technical Guide to the Synthesis of 2,6-Dichloroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a key building block in pharmaceutical and agrochemical research. The primary focus is on the robust and widely applicable method of converting 2,6-dichloroisonicotinic acid into its corresponding primary amide via an acyl chloride intermediate. This document details the underlying chemical principles, reagent selection, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction and Reaction Overview

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Amide derivatives of 2,6-dichloroisonicotinic acid have shown potential as inducers of systemic acquired resistance (SAR) in plants, a crucial mechanism for protecting crops against pathogens[1]. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. However, the direct reaction between a carboxylic acid and ammonia is generally infeasible as it results in a non-reactive ammonium carboxylate salt[2][3].

To overcome this, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. A classic and highly effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]. The resulting acyl chloride is a potent electrophile that readily reacts with a nucleophile, in this case, an ammonia source, to yield the desired amide.

The overall two-step, one-pot transformation is as follows:

Step 1: Acyl Chloride Formation

2,6-Dichloroisonicotinic Acid reacts with Thionyl Chloride to form 2,6-Dichloroisonicotinoyl Chloride.

Step 2: Amidation

2,6-Dichloroisonicotinoyl Chloride reacts with Ammonia to form this compound.

Mechanistic Insights and Rationale for Reagent Selection

Activation of the Carboxylic Acid

The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group[4]. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion for several key reasons[6]:

-

High Reactivity: It readily converts carboxylic acids into highly reactive acyl chlorides.

-

Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6].

-

Cost-Effectiveness: It is an inexpensive and readily available reagent suitable for both small-scale and large-scale synthesis.[7].

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent rearrangement to form the acyl chloride and the gaseous byproducts. A catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can be used to accelerate this reaction.

The Amidation Step

Once the acyl chloride is formed, it is not typically isolated but is reacted in situ. The introduction of an ammonia source, such as aqueous ammonium hydroxide or ammonia dissolved in an organic solvent, provides the nucleophile (NH₃) for the final step.

The key considerations for this step are:

-

Stoichiometry: At least two equivalents of ammonia are required. The first equivalent acts as the nucleophile to form the amide, while the second equivalent acts as a base to neutralize the HCl byproduct generated during the reaction[5]. Using an excess of the ammonia source helps to ensure the complete conversion of the acyl chloride.

-

Temperature Control: The reaction of an acyl chloride with ammonia is highly exothermic. The addition of the ammonia source must be done slowly and at a reduced temperature (e.g., 0-5 °C) to control the reaction rate, prevent the formation of side products, and ensure safety.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2,6-Dichloroisonicotinic Acid | 192.00 | 10.0 g | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 6.5 mL (10.7 g) | 1.73 |

| Toluene (anhydrous) | - | 100 mL | - |

| Ammonium Hydroxide (28-30%) | - | ~30 mL | Excess |

| Deionized Water | - | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol).

-

Acyl Chloride Formation: Add anhydrous toluene (100 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (6.5 mL, 89.9 mmol) at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The completion of this step results in a solution of 2,6-dichloroisonicotinoyl chloride.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-water bath to 0-5 °C.

-

Amidation: Slowly and carefully add concentrated ammonium hydroxide (~30 mL) dropwise to the cooled reaction mixture. Caution: This addition is highly exothermic and will cause vigorous gas evolution. Maintain the internal temperature below 10 °C throughout the addition.

-

Precipitation and Isolation: Upon addition of ammonia, a solid precipitate of this compound will form. Continue stirring the slurry in the ice bath for an additional 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and a small amount of cold toluene to remove residual impurities.

-

Drying: Dry the white solid product under vacuum to a constant weight. A typical yield is in the range of 85-95%.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) should show a characteristic singlet for the two equivalent aromatic protons and two broad singlets for the -NH₂ protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide (typically ~1680 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

Safety Considerations

-

Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. The reaction must be performed in a fume hood, and the exhaust gases should be passed through a scrubber containing a basic solution.

-

Ammonium Hydroxide (Conc.): Is corrosive and has a pungent odor. Handle with care in a fume hood.

-

Exothermic Reactions: Both the formation of the acyl chloride (when catalyzed) and its subsequent reaction with ammonia are exothermic. Proper temperature control is essential to prevent runaway reactions.

Troubleshooting

-

Low Yield: May result from incomplete formation of the acyl chloride (extend reflux time or use a catalyst like DMF), or loss of product during workup. Ensure the product is fully precipitated before filtration.

-

Impure Product: If the product is discolored or has a low melting point, impurities may be present. These could include unreacted starting material or side products. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.rsc.org [pubs.rsc.org]

2,6-Dichloroisonicotinamide molecular structure and formula

An In-Depth Technical Guide to 2,6-Dichloroisonicotinamide: Molecular Structure, Properties, and Applications

Executive Summary: this compound is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing chloro substituents and the amide functionality on the pyridine ring, make it a valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, offering a technical resource for researchers and development professionals.

Introduction to this compound

This compound, a member of the pyridine carboxamide class, is a compound of significant interest due to its functionalized heterocyclic scaffold. The pyridine ring is a common motif in bioactive molecules, and the presence of two chlorine atoms at the 2 and 6 positions drastically influences the ring's reactivity, making it susceptible to nucleophilic substitution. This reactivity, combined with the versatile amide group at the 4-position, establishes this compound as a key intermediate in the synthesis of more complex molecular architectures. Its utility is particularly noted in the creation of antiviral and antifungal agents and as a foundational component for certain herbicides and plant growth regulators.[1]

Molecular Structure and Physicochemical Properties

The structural and chemical characteristics of a molecule are fundamental to understanding its reactivity and potential applications.

Molecular Formula and Structure

The molecular formula for this compound is C₆H₄Cl₂N₂O.[2] Its IUPAC name is 2,6-dichloropyridine-4-carboxamide.[2] The core of the molecule is a pyridine ring, with chlorine atoms substituting the hydrogen atoms at positions 2 and 6, and a carboxamide group at position 4.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for laboratory handling, reaction planning, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | PubChem[2] |

| Molecular Weight | 191.01 g/mol | ECHEMI[3] |

| Monoisotopic Mass | 189.9700681 Da | ECHEMI[3] |

| Melting Point | 202 °C | MySkinRecipes[1] |

| Boiling Point (Predicted) | 298.1 °C | MySkinRecipes[1] |

| IUPAC Name | 2,6-dichloropyridine-4-carboxamide | PubChem[2] |

| CAS Number | 89281-13-0 | ECHEMI[3] |

Synthesis and Purification

The synthesis of this compound typically involves the amidation of its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. A reliable method for preparing this precursor from citrazinic acid has been documented.[4]

Synthesis of Precursor: 2,6-Dichloroisonicotinic Acid

The conversion of a dihydroxy pyridine to a dichloro derivative is a standard transformation in heterocyclic chemistry. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is effective for this purpose. The causality behind this choice lies in the ability of POCl₃ to act as both a chlorinating and dehydrating agent, efficiently replacing hydroxyl groups with chlorine atoms.

Experimental Protocol: [4]

-

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, excess). The tetraethylammonium chloride serves as a phase-transfer catalyst and helps to improve the solubility and reactivity of the starting material.

-

Heat the reaction mixture at 130 °C for 18 hours with constant stirring.

-

Increase the temperature to 145 °C and continue the reaction for an additional 2 hours to ensure complete conversion.

-

After completion, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (150 g) to quench the excess phosphorus oxychloride. This is a highly exothermic reaction and must be performed with caution in a well-ventilated fume hood.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product, 2,6-dichloroisonicotinic acid, as a white solid (yield reported: 89%).[4]

Conceptual Amidation to this compound

The conversion of the resulting 2,6-dichloroisonicotinic acid to the target amide can be achieved through several standard synthetic methods. A common approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

-

Activation: React 2,6-dichloroisonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate. This step is critical as the acyl chloride is much more electrophilic and susceptible to nucleophilic attack by ammonia than the parent carboxylic acid.

-

Amination: Bubble ammonia gas through the solution containing the acyl chloride, or add an aqueous solution of ammonium hydroxide, to form the primary amide, this compound.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Spectroscopic Analysis (Theoretical)

Spectroscopic analysis is indispensable for structure elucidation and purity confirmation. While specific experimental data is not provided, the expected spectral features can be predicted based on the molecule's structure. These techniques validate the successful synthesis of the target compound.[5][6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecule's mass (~190 g/mol ). A key feature would be the isotopic pattern characteristic of two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms. Fragmentation would likely involve the loss of Cl, NH₂, and the CO group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

-

N-H Stretch: The amide group should exhibit two distinct peaks in the range of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two peaks is characteristic of a primary amide.

-

C=O Stretch (Amide I band): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹ for the carbonyl stretch.

-

N-H Bend (Amide II band): A peak around 1600-1640 cm⁻¹ is expected due to the N-H bending vibration.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of C-Cl bonds.

-

Aromatic C-H and C=C/C=N Stretches: Peaks corresponding to aromatic C-H stretching would appear just above 3000 cm⁻¹, while ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Due to the molecule's symmetry, the two protons on the pyridine ring (at C3 and C5) are chemically equivalent. Therefore, a single signal, a singlet, would be expected for these two protons. Its chemical shift would be downfield (likely > 8.0 ppm) due to the deshielding effects of the electronegative nitrogen atom and chlorine atoms. The two protons on the amide nitrogen (-NH₂) may appear as a broad singlet, and its chemical shift would be variable depending on the solvent and concentration.

-

¹³C NMR: Four distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum:

-

One signal for the carbonyl carbon (C=O), expected around 160-170 ppm.

-

Three signals for the aromatic carbons: one for the two equivalent chlorinated carbons (C2/C6), one for the two equivalent protonated carbons (C3/C5), and one for the carbon bearing the amide group (C4). The carbons attached to chlorine would be significantly shifted downfield.

-

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several areas of chemical research.

Role as a Synthetic Building Block

The primary application of this compound is as a versatile synthetic intermediate.[1] The chlorine atoms are good leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various functionalities (e.g., amines, alkoxides, thiols) at the 2 and 6 positions, enabling the construction of a diverse library of substituted pyridine derivatives for screening in drug discovery programs.

Potential in Agrochemicals

The related compound, 2,6-dichloroisonicotinic acid, and its derivatives have been investigated as inducers of systemic acquired resistance (SAR) in plants.[7] SAR is a plant's natural defense mechanism against pathogens. This suggests that this compound could serve as a scaffold for developing new agrochemicals that protect crops by stimulating their innate immunity rather than acting as direct pesticides.[7]

Utility in Drug Discovery Scaffolding

Halogenated heterocyclic compounds are prevalent in medicinal chemistry. The chlorine atoms can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. They also enhance the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability. As such, the 2,6-dichloropyridine scaffold is a privileged structure for targeting a wide range of biological targets, and the amide functionality provides a handle for further derivatization to optimize potency and pharmacokinetic properties. The use of such scaffolds is a key strategy in modern model-informed drug development.[8][9]

Conclusion

This compound is a strategically important chemical compound characterized by a reactive dichloropyridine core and a versatile amide handle. Its well-defined molecular structure and physicochemical properties, combined with established synthetic routes to its precursors, make it a readily accessible building block for advanced chemical synthesis. The theoretical spectroscopic profile provides a clear roadmap for its characterization. Its demonstrated utility and potential in the synthesis of pharmaceutical and agrochemical agents underscore its value to the scientific research and drug development communities.

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C6H4Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. lehigh.edu [lehigh.edu]

- 7. researchgate.net [researchgate.net]

- 8. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 2,6-Dichloroisonicotinamide

A Comprehensive Technical Guide to 2,6-Dichloroisonicotinamide

Abstract

This technical guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline validated synthesis and purification protocols, and detail robust analytical methods for its characterization. Furthermore, this guide will delve into the compound's chemical reactivity, highlighting its utility in the synthesis of novel bioactive molecules. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage the full potential of this versatile molecule.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and functional materials. Among the functionalized pyridines, this compound stands out due to its unique electronic and steric properties. The two chlorine atoms at the 2 and 6 positions significantly influence the reactivity of the pyridine ring and the amide functionality, making it a versatile intermediate for further chemical modifications. Its structural features allow for targeted derivatization, enabling the exploration of new chemical spaces in drug discovery and the development of advanced materials. This guide serves as a comprehensive resource for understanding and utilizing this compound in a research and development setting. It is used as a precursor in the synthesis of pharmaceuticals, particularly in the creation of antiviral and antifungal medications.[1] Additionally, it plays a significant role in the development of agrochemicals, serving as a fundamental component for certain herbicides and plant growth regulators.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and formulation. This compound is a solid at room temperature, and its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molecular Weight | 191.02 g/mol | [1] |

| CAS Number | 89281-13-0 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 202 °C | [1][3][4] |

| Boiling Point | 298.1 °C (Predicted) | [1] |

| Density | 1.524 g/cm³ | [3][4] |

| Flash Point | 134.1 °C | [3][4] |

| InChI Key | CFYBBFGXTQBLQV-UHFFFAOYSA-N | [5] |

| SMILES | NC(=O)c1cc(Cl)nc(Cl)c1 | [5] |

| Storage | Room temperature, inert atmosphere | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. The following protocol describes a reliable method for its preparation and subsequent purification.

Synthesis of 2,6-Dichloroisonicotinic Acid

A common route for synthesizing 2,6-dichloroisonicotinic acid involves the chlorination of citrazinic acid.[6]

Protocol:

-

Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride.[6]

-

Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.[6]

-

After cooling to room temperature, slowly pour the reaction mixture onto crushed ice to quench the reaction.[6]

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[6]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[6]

-

Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[6]

Amidation of 2,6-Dichloroisonicotinic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through standard amidation procedures, often involving activation of the carboxylic acid followed by reaction with an ammonia source.

Protocol:

-

Dissolve 2,6-dichloroisonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Diagram: Synthetic and Analytical Workflow

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. In a deuterated solvent like DMSO-d₆, the two equivalent aromatic protons on the pyridine ring would appear as a singlet. The two amide protons would likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.[7]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Distinct signals are expected for the carbonyl carbon of the amide, the two equivalent chlorinated carbons of the pyridine ring, the two equivalent CH carbons, and the carbon at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The exact mass is 189.97000.[3][4] The isotopic pattern due to the presence of two chlorine atoms will be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary amide.

-

C=O stretching vibration of the amide carbonyl group.

-

C-Cl stretching vibrations.

-

Aromatic C=C and C=N stretching vibrations.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is largely dictated by the two chlorine substituents and the amide group. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for introducing a wide variety of functional groups. This makes it a valuable scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.[8]

The amide group can also be subjected to various chemical transformations, further expanding the diversity of accessible derivatives. The strategic modification of this compound has been explored in the development of various therapeutic agents. Its structure allows for easy modification in organic synthesis, making it valuable in research laboratories for creating new bioactive compounds.[1]

Diagram: Reactivity and Derivatization Pathways

Caption: Reactivity of this compound and its utility in synthesizing diverse compounds.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is important to handle the compound in a well-ventilated area or in a closed system.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2][9]

-

Handling: Avoid getting the compound in the eyes, on the skin, or on clothing.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2][9] Do not eat, drink, or smoke when using this product.[2][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][9] Store locked up.[2][9]

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and get medical attention.[9]

-

Skin: Wash off immediately with plenty of soap and water.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

-

-

Fire Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

Conclusion

This compound is a chemical intermediate with significant potential in research and development, particularly in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and handling, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2,6-Dichloroisonicotinamide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets. Within this class, the 2,6-dichloroisonicotinamide scaffold emerges as a particularly compelling building block for drug discovery. Its strategic placement of reactive chlorine atoms and a modifiable carboxamide handle provides a versatile platform for generating diverse molecular libraries. This guide offers an in-depth exploration of the synthetic utility and therapeutic potential of this compound, focusing on its application in the development of kinase inhibitors for oncology and novel anti-inflammatory agents. We will dissect the causality behind synthetic strategies, provide detailed experimental protocols, and analyze the structure-activity relationships that drive lead optimization.

The this compound Scaffold: A Privileged Starting Point

This compound (C₆H₄Cl₂N₂O) is a derivative of isonicotinic acid characterized by two chlorine substituents flanking the pyridine nitrogen and a primary amide at the C4 position. This specific arrangement of functional groups is not arbitrary; it imparts a highly desirable set of chemical properties for drug development.

-

The Amide (C4 Position): The primary amide is a versatile functional group. The nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, which is crucial for anchoring a molecule within a protein's binding site. Furthermore, the amide bond is synthetically tractable, allowing for the straightforward attachment of various R-groups to explore different chemical spaces and modulate pharmacokinetic properties.

-

The Dichloro-Substituents (C2/C6 Positions): The chlorine atoms are the scaffold's key to diversification. They are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of a wide range of substituents (amines, thiols, alkoxides), enabling fine-tuning of a compound's biological activity, selectivity, and physical properties. The electron-withdrawing nature of the chlorines also activates the pyridine ring, making these SNAr reactions efficient.

This trifunctional nature makes this compound a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological target, thereby increasing the hit rate in screening campaigns.[1][2]

Core Synthetic Strategies and Methodologies

The successful application of the this compound scaffold hinges on the precise and efficient execution of key chemical transformations. The following protocols are designed to be self-validating, with clear causality for each step.

Synthesis of the Core Scaffold

The primary amide is typically installed from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid.

Protocol 2.1.1: Preparation of 2,6-Dichloroisonicotinoyl Chloride

-

Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is the first step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

-

Methodology:

-

Suspend 2,6-dichloroisonicotinic acid (1.0 eq) in toluene (5 mL per gram of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride, which is often used immediately in the next step.

-

Protocol 2.1.2: Amidation to form this compound

-

Rationale: The highly reactive acyl chloride readily reacts with an ammonia source to form the stable primary amide.

-

Methodology:

-

Dissolve the crude 2,6-dichloroisonicotinoyl chloride from the previous step in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.[3]

-

Diversification via Nucleophilic Aromatic Substitution (SNAr)

The true power of the scaffold lies in the selective displacement of its chlorine atoms. This allows for the creation of a large library of analogs from a single, common intermediate.

Protocol 2.2.1: Mono-substitution at the C2/C6 Position

-

Rationale: By using a stoichiometric amount of a nucleophile, it is often possible to achieve mono-substitution. The reaction is driven by the electron-deficient nature of the pyridine ring, which is further enhanced by the chlorine atoms and the ring nitrogen.

-

Methodology:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Add a suitable amine or thiol nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the incoming group.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry, and concentrate.

-

Purify the product via silica gel column chromatography to isolate the mono-substituted product.

-

Application in Oncology: The Pursuit of Selective Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The 2,6-disubstituted pyridine motif is a well-established hinge-binding scaffold in many FDA-approved kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction.

The this compound scaffold provides an ideal starting point for creating kinase inhibitors. One chlorine can be displaced to install a group that interacts with the hinge region, while the other position and the amide can be modified to achieve selectivity and occupy other regions of the ATP binding site.

Caption: A generalized workflow for developing kinase inhibitors from the core scaffold.

Biological Evaluation: In Vitro Kinase Inhibition Assay

-

Rationale: A primary screen is required to determine if the synthesized compounds can inhibit the target kinase's activity. A common method is a fluorescence polarization (FP) assay, which measures the displacement of a fluorescently labeled ligand from the kinase's active site.[4]

-

Methodology (FP-based):

-

To the wells of a 384-well plate, add the target kinase enzyme in assay buffer.

-

Add the synthesized compounds from a dilution series (e.g., 10 µM to 1 nM final concentration).

-

Add a fluorescently labeled ATP-competitive tracer molecule.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates that the compound has displaced the tracer, signifying inhibition.

-

Calculate IC₅₀ values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Illustrative Structure-Activity Relationship (SAR) Data

To demonstrate the process of lead optimization, consider the following hypothetical data for a series of compounds targeting VEGFR2, a key kinase in angiogenesis.

| Compound ID | R¹ (at C2) | R² (at Amide-N) | VEGFR2 IC₅₀ (nM) |

| 1a | -Cl | -H | >10,000 |

| 1b | 4-fluoroaniline | -H | 850 |

| 1c | 4-fluoroaniline | -Methyl | 550 |

| 1d | 3-chloroaniline | -H | 1,200 |

| 1e | 4-fluoroaniline | Cyclopropylmethyl | 150 |

-

Analysis:

-

The parent scaffold (1a ) is inactive, confirming the need for modification.

-

Displacing a chlorine with 4-fluoroaniline (1b ) introduces significant activity, likely by forming a key interaction in the kinase active site.

-

Small alkylation on the amide nitrogen (1c , 1e ) improves potency, suggesting this position can be used to explore a nearby hydrophobic pocket. The cyclopropylmethyl group in 1e is significantly better than a simple methyl, guiding future synthetic efforts.

-

Changing the aniline substituent (1d ) reduces potency, indicating that the electronics and sterics of this group are important for binding.

-

Application in Inflammation: Targeting the Cyclooxygenase (COX) Pathway

Chronic inflammation is a driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[5] Nicotinamide derivatives have been explored as potential anti-inflammatory agents, and the this compound scaffold offers a robust platform for developing novel COX inhibitors.[6]

Caption: Inhibition of the COX pathway by a potential therapeutic agent.

Biological Evaluation: In Vivo Anti-Inflammatory Assay

-

Rationale: To assess the in vivo efficacy of synthesized compounds, the carrageenan-induced paw edema model in rats is a standard and reliable acute inflammation assay.[7] The reduction in swelling of the paw is a direct measure of the compound's anti-inflammatory effect.

-

Methodology:

-

Acclimatize male Wistar rats for one week.

-

Group the animals (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups.

-

Administer the test compounds or vehicle orally (p.o.) at a predetermined dose.

-

After 1 hour, induce inflammation by injecting a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measure the paw volume immediately after injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

-

Conclusion and Future Perspectives

The this compound scaffold represents a potent and versatile starting point for medicinal chemistry campaigns. Its predictable reactivity allows for the systematic and efficient generation of diverse chemical libraries. We have demonstrated its potential in two major therapeutic areas: oncology, through the development of kinase inhibitors, and inflammation, by targeting the COX pathway. The key to unlocking its full potential lies in a deep understanding of its synthetic tractability coupled with robust biological evaluation to build clear and actionable structure-activity relationships. Future efforts could expand its application to other target classes, such as GPCRs or epigenetic targets, further cementing the role of this privileged scaffold in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to 2,6-Dichloroisonicotinamide in Modern Organic Synthesis

Foreword: The Unassuming Power of a Dichlorinated Pyridine

In the vast and ever-expanding landscape of organic synthesis, the true measure of a building block's value lies in its predictable reactivity and versatile functionality. 2,6-Dichloroisonicotinamide, a seemingly unassuming dichlorinated pyridine derivative, has steadily emerged as a cornerstone for the construction of complex molecular architectures. Its strategic placement of reactive chloro-substituents, flanking a central amide moiety, offers a unique and powerful platform for the selective introduction of diverse functionalities. This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of reactions. Instead, it delves into the core principles governing the reactivity of this scaffold, providing not only detailed, field-tested protocols but also the crucial mechanistic rationale that underpins each experimental choice. Our aim is to empower you, the synthetic chemist, to harness the full potential of this remarkable building block.

Core Characteristics: A Physicochemical Portrait

A thorough understanding of a molecule's physical and chemical properties is paramount to its effective application in synthesis. The interplay of the electron-withdrawing chloro groups and the amide functionality in this compound dictates its solubility, reactivity, and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Melting Point | 202 °C | MySkinRecipes |

| Boiling Point (Predicted) | 298.1 °C | MySkinRecipes |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 56 Ų | [1] |

| Appearance | Off-white to beige powder | ChemicalBook |

This data provides a foundational understanding for solvent selection, reaction temperature considerations, and purification strategies.

The Synthetic Chemist's Toolkit: Key Transformations of this compound

The true synthetic utility of this compound is realized through a series of robust and high-yielding transformations. The two chlorine atoms, positioned at the electron-deficient 2 and 6 positions of the pyridine ring, are prime sites for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-withdrawing nature of the pyridine nitrogen and the two chloro-substituents renders the C2 and C6 positions highly susceptible to nucleophilic attack. This makes SNAr reactions a straightforward and efficient method for introducing a wide range of nucleophiles.

Mechanistic Insight: The reaction proceeds through a Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The stability of this intermediate is the driving force of the reaction. For 2,6-dichloropyridines, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative pyridine nitrogen, significantly stabilizing the intermediate and facilitating the substitution.[2]

Experimental Protocol: Mono-amination of this compound

This protocol describes a typical procedure for the mono-amination of this compound, a common step in the synthesis of various bioactive molecules.

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the desired amine (1.1 - 2.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to a temperature between 150-200 °C for 30-60 minutes.[2] The use of microwave irradiation significantly accelerates the reaction, often leading to cleaner conversions and shorter reaction times compared to conventional heating.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis. This compound is an excellent substrate for two of the most powerful of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron species and an organic halide. This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).

-

Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence the reaction rate and selectivity.

-

Base: A base is required to activate the organoboron species, making it more nucleophilic for the transmetalation step.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the mono-arylation of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a suitable phosphine ligand like SPhos (0.04 eq.).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It offers a highly versatile and efficient alternative to traditional methods for synthesizing aryl amines.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting.[6]

Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling

This protocol outlines a general procedure for the mono-amination of this compound using the Buchwald-Hartwig methodology.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq.).

-

Base and Solvent Addition: Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Inert Atmosphere and Solvent: Seal the tube, and evacuate and backfill with an inert gas. Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by flash column chromatography.

Synthesis of the Precursor: 2,6-Dichloroisonicotinic Acid

The direct precursor to this compound is 2,6-dichloroisonicotinic acid. A reliable synthesis of this starting material is crucial for any subsequent chemistry. A common and effective method involves the chlorination of citrazinic acid.[7]

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

Step-by-Step Methodology: [7]

-

Reaction Mixture: Suspend citrazinic acid (1.0 eq.) and tetraethylammonium chloride (1.0 eq.) in phosphorus oxychloride (POCl₃, in excess).

-

Heating: Heat the reaction mixture at 130 °C for 18 hours, then increase the temperature to 145 °C for an additional 2 hours.

-

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford 2,6-dichloroisonicotinic acid as a solid.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in medicinal chemistry and materials science. The ability to selectively functionalize the 2 and 6 positions allows for the creation of diverse libraries of compounds for biological screening. For instance, isonicotinamide derivatives have been investigated for their potential as systemic acquired resistance (SAR) inducers in plants.[8] Furthermore, the rigid pyridine core is an attractive scaffold for the development of inhibitors for various enzymes and receptors.

Conclusion: A Building Block of Strategic Importance

This compound has firmly established itself as a versatile and valuable building block in the synthetic chemist's arsenal. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the ability to perform these transformations sequentially and with high regioselectivity, provides a powerful strategy for the synthesis of complex and functionally diverse molecules. By understanding the mechanistic principles that govern its reactivity, researchers can continue to unlock new and innovative applications for this remarkable compound in the pursuit of novel therapeutics and advanced materials.

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. research.rug.nl [research.rug.nl]

- 7. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 2,6-Dichloroisonicotinamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

2,6-Dichloroisonicotinamide is a halogenated pyridine derivative with the molecular formula C₆H₄Cl₂N₂O. Its structure is characterized by a pyridine ring substituted at the 2 and 6 positions with chlorine atoms and a carboxamide group at the 4-position. This substitution pattern creates a molecule with C₂ᵥ symmetry, which significantly simplifies its expected NMR spectra. The chlorine atoms, being strongly electronegative and electron-withdrawing, profoundly influence the electronic environment of the pyridine ring, which is reflected in the spectral data. Understanding this spectroscopic profile is paramount for identity confirmation, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows.

Molecular Structure Visualization

A Technical Guide to the Thermal Stability and Degradation of 2,6-Dichloroisonicotinamide

Introduction

2,6-Dichloroisonicotinamide is a halogenated pyridine derivative of significant interest within the pharmaceutical and agrochemical industries. Its chemical structure, characterized by a pyridine ring substituted with two chlorine atoms and an amide group, imparts specific physicochemical properties that are crucial for its biological activity. However, this structural arrangement also dictates its susceptibility to degradation under various environmental and processing stressors, with thermal stability being a paramount concern. Understanding the thermal behavior of this compound is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and formulation to storage and application.

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of this compound. Drawing upon established principles of physical organic chemistry and data from analogous structures, this document will explore its anticipated thermal decomposition pathways, the influence of environmental factors on its stability, and the analytical methodologies employed to characterize its degradation profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with the thermal lability of this important molecule.

Section 1: Theoretical Thermal Stability Profile

The thermal stability of an organic molecule is intrinsically linked to its bond dissociation energies. In the case of this compound, the primary sites of potential thermal degradation are the carbon-chlorine (C-Cl) bonds and the amide functional group. The pyridine ring itself is relatively stable due to its aromaticity.

Predicted Onset of Thermal Decomposition

Based on thermal analyses of related chlorinated aromatic and heterocyclic compounds, the onset of thermal decomposition for this compound under an inert atmosphere is anticipated to be in the range of 200-300°C. The presence of two electron-withdrawing chlorine atoms can influence the thermal stability of the pyridine ring. Thermal analysis of isonicotinamide and its metal complexes has shown that the isonicotinamide moiety can exhibit thermal events such as melting and decomposition at temperatures above 200°C.[1]

Key Analytical Techniques for Thermal Analysis

A thorough investigation of the thermal stability of this compound necessitates the use of advanced thermoanalytical techniques.

-

Thermogravimetric Analysis (TGA): TGA is a fundamental technique for determining the temperature at which a material begins to lose mass due to decomposition. It provides quantitative information about the thermal stability and can reveal the number of decomposition steps.

-

Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect endothermic events such as melting and exothermic events such as decomposition. For isonicotinamide, DSC has been used to study its polymorphic forms and their transitions.[2][3]

-

Hyphenated Techniques (TGA-MS, TGA-FTIR): To identify the gaseous products evolved during decomposition, TGA can be coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). This provides invaluable information for elucidating the degradation pathways.[4]

Section 2: Postulated Degradation Pathways

Thermal Degradation

Under thermal stress, the primary degradation pathways are expected to involve the cleavage of the C-Cl bonds and reactions of the amide group.

-

Dechlorination: Homolytic cleavage of the C-Cl bond can generate radical intermediates, which can then undergo further reactions. Reductive dechlorination is a known degradation pathway for chlorinated pyridines.[7]

-

Amide Group Reactions: The amide group can undergo hydrolysis at elevated temperatures in the presence of moisture, yielding 2,6-dichloroisonicotinic acid. Dehydration of the amide to a nitrile (2,6-dichloro-4-cyanopyridine) is also a possibility, though typically requiring more forcing conditions.

-

Ring Opening: At very high temperatures, fragmentation and opening of the pyridine ring can occur.

Below is a diagram illustrating a plausible thermal degradation workflow.

Caption: Plausible thermal degradation pathways of this compound.

Hydrolytic Degradation

The stability of this compound in aqueous solutions is highly dependent on pH and temperature.

-

Acidic Conditions: Under acidic conditions, the pyridine nitrogen can be protonated, which may influence the rate of amide hydrolysis. Generally, amide hydrolysis is catalyzed by acid.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower compared to acidic or basic conditions.

-

Basic Conditions: In basic media, the amide group is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of 2,6-dichloroisonicotinate. Studies on the hydrolytic degradation of the related compound 2,6-dichlorobenzylthiopseudourea hydrochloride have shown that it undergoes pseudo-first-order degradation kinetics in basic medium.[8]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation.

-

Photolytic Cleavage: The C-Cl bonds are susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation products. Photodegradation studies of 2-chloropyridine have identified various intermediate products, highlighting the complexity of these reactions.[9]

-

Photosensitization: In the presence of photosensitizers, the rate of degradation can be accelerated.

Section 3: Experimental Protocols for Stability Assessment

To experimentally determine the thermal stability and degradation profile of this compound, a series of well-defined protocols should be followed.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using appropriate standards.

-

Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, and to detect any exothermic decomposition events.

Methodology:

-

Calibrate the DSC instrument with a high-purity standard (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify the melting endotherm and any exothermic peaks indicative of decomposition.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish degradation pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

-

Photodegradation: Expose the sample solution to UV light (e.g., 254 nm or 365 nm) for a specified duration.

-

Thermal Degradation (in solution): Heat the sample solution at an elevated temperature (e.g., 80°C).

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Characterization: Isolate and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Section 4: Data Presentation and Interpretation

The data obtained from the aforementioned analytical techniques should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Method | Value | Interpretation |

| Melting Point (Tm) | DSC | ~150-170 °C | Endothermic event corresponding to phase transition. |

| Enthalpy of Fusion (ΔHf) | DSC | - | Energy required for melting. |

| Onset of Decomposition (Tonset) | TGA | ~220-250 °C | Temperature at which significant mass loss begins. |

| Major Decomposition Step | TGA/DTG | ~250-350 °C | Corresponds to the primary degradation pathway. |

| Residual Mass at 600°C | TGA | < 5% | Indicates near-complete decomposition. |

Note: The values presented in this table are hypothetical and should be confirmed by experimental analysis.

Conclusion

The thermal stability of this compound is a critical attribute that influences its development, manufacturing, and storage. While direct experimental data for this specific molecule is limited in the public domain, a robust understanding of its potential thermal behavior can be extrapolated from the known properties of related chlorinated pyridines and isonicotinamides. A comprehensive thermal analysis, incorporating TGA, DSC, and forced degradation studies, is essential for fully characterizing its stability profile. The theoretical framework and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to assess and manage the thermal stability of this compound, ultimately ensuring the quality and safety of products derived from it.

References

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dichloroisonicotinamide Derivatives

Abstract

This comprehensive guide details the synthetic protocols for producing 2,6-dichloroisonicotinamide and its subsequent derivatives. This compound serves as a critical scaffold in medicinal chemistry and agrochemical development due to its versatile reaction sites, which allow for targeted modifications.[1][2] This document provides field-proven, step-by-step methodologies for the synthesis of the core structure from 2,6-dichloroisonicotinic acid, followed by advanced protocols for derivatization through N-alkylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The causality behind experimental choices, mechanistic insights, and characterization techniques are explained to ensure reproducibility and facilitate further research and development by professionals in the field.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in modern chemical synthesis. The pyridine ring, substituted with two chlorine atoms, presents two reactive sites for cross-coupling reactions, while the isonicotinamide moiety offers a handle for further functionalization. The chlorine atoms at the 2 and 6 positions activate the pyridine ring for nucleophilic aromatic substitution and provide orthogonal reactivity for palladium-catalyzed cross-coupling reactions. This structural motif is a key intermediate in the synthesis of a wide array of compounds with significant biological activity, including potential anti-inflammatory agents, anti-cancer agents, herbicides, and pesticides.[2] The ability to selectively functionalize the C-Cl bonds and the amide nitrogen allows for the creation of diverse chemical libraries, making it an invaluable tool for drug discovery and crop protection programs.[1][2]

Core Synthetic Strategy: From Acid to Primary Amide

The overall strategy involves a two-step process to generate the primary this compound scaffold. The first step is the synthesis of the starting material, 2,6-dichloroisonicotinic acid, which is then activated and converted into the primary amide.

References

Application Notes and Protocols for the Use of 2,6-Dichloroisonicotinamide in Herbicide Development

Abstract

In the continuous effort to enhance global food security, the development of novel, effective, and selective herbicides is paramount. Chemical intermediates that offer versatile scaffolding for the synthesis of diverse compound libraries are invaluable in this pursuit. This document provides detailed application notes and protocols for the use of 2,6-dichloroisonicotinamide as a core building block in the development of new herbicidal agents. We will explore its chemical properties, safety considerations, and its strategic role in synthetic chemistry, culminating in a detailed protocol for the synthesis of a model herbicidal compound. This guide is intended for researchers and scientists in the agrochemical and drug development sectors.

Introduction: The Strategic Importance of Pyridine-Based Intermediates

The pyridine ring is a privileged scaffold in agrochemistry, forming the core of numerous successful commercial herbicides. Its unique electronic properties and the ability to introduce a wide range of functional groups allow for the fine-tuning of biological activity, selectivity, and environmental fate. This compound, a derivative of isonicotinic acid, is an exemplary intermediate in this class. The two chlorine atoms on the pyridine ring are strategically positioned to act as leaving groups in nucleophilic aromatic substitution reactions, providing a straightforward entry point for molecular diversification.[1] This adaptability makes it a valuable precursor for creating libraries of novel compounds to be screened for herbicidal activity.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2,6-dichloropyridine-4-carboxamide | [2] |

| CAS Number | 89281-13-0 | [3] |